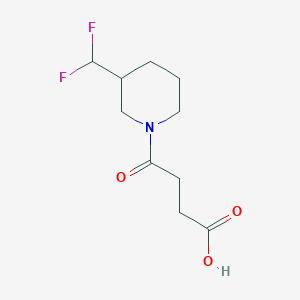

4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[3-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c11-10(12)7-2-1-5-13(6-7)8(14)3-4-9(15)16/h7,10H,1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBHJAZBIDDUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 2098124-27-5

- Molecular Formula : C9H12F2N2O3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic processes. For instance, it has been shown to inhibit arginase activity, which is crucial in the urea cycle and may have implications in cancer metabolism .

2. Anticancer Properties

In vitro studies have demonstrated that derivatives of piperidine compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

3. Neuroprotective Effects

Some studies suggest that piperidine derivatives possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts.

Case Studies

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, with a moderate half-life suitable for therapeutic applications. However, further studies are necessary to fully elucidate its pharmacokinetic profile.

Toxicity Profile

Preliminary toxicity assessments suggest that while the compound shows promise for therapeutic use, careful evaluation is needed to determine its safety margins and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid and related compounds:

*Calculated based on structural analogs.

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity The difluoromethyl group in the target compound increases lipophilicity (predicted LogP ~1.5) compared to non-fluorinated analogs like 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid (LogP 1.4, ). This improves membrane permeability, critical for central nervous system (CNS) drug candidates. Chlorophenyl and sulfonyl groups (e.g., ) introduce higher molecular weights and polarity, favoring solubility in aqueous environments but reducing blood-brain barrier penetration.

Impact of Nitrogen Heterocycles

- Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) exhibit lower basicity than piperazine analogs (pKa ~7.5 vs. ~9.5), affecting ionization and bioavailability in physiological conditions. Piperazine rings (e.g., ) offer additional hydrogen-bonding sites for target engagement.

Functional Group Modifications The Boc-protected compound serves as an intermediate in peptide synthesis, whereas the dioxopiperidine moiety in is associated with immunomodulatory drug (IMiD) activity, highlighting divergent applications.

Safety and Handling While safety data for the target compound are unavailable, analogs like 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid are classified as irritants , suggesting similar handling precautions (e.g., gloves, eye protection).

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves:

- Formation of the 4-oxobutanoic acid scaffold.

- Introduction of the piperidin-1-yl substituent at the 4-position.

- Incorporation of the difluoromethyl group onto the piperidine ring.

This can be achieved via nucleophilic substitution or amination of a 4-oxobutanoic acid derivative with a suitably difluoromethyl-substituted piperidine intermediate.

Preparation of 4,4-Difluoro-3-oxo-butanoic Acid Esters as Precursors

A key intermediate in the synthesis is the 4,4-difluoro-3-oxo-butanoic acid ester, which can be prepared by reacting appropriate starting compounds under controlled conditions.

Process Highlights from Patent WO2006005612A1:

- React a compound of formula (II) with an acetic acid ester of formula (III) (e.g., methyl or ethyl acetate) in the presence of a base such as sodium methoxide.

- The reaction is typically carried out by dissolving the starting compound in the ester solvent, optionally with an additional solvent, followed by base addition with stirring.

- Reaction temperature is maintained between 50 to 70 °C for 1 to 6 hours, depending on scale.

- The product is isolated by quenching into acidified ice-water, extraction with organic solvents (diethyl ether or ethyl acetate), washing, solvent evaporation, and purification by distillation under reduced pressure.

- Yields can reach up to 72% for ethyl esters with purities around 75% by gas chromatography.

- The process allows for mixtures of esters (methyl and ethyl) depending on conditions and reagents used.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium methoxide | Alcoholic or other solvent solution |

| Solvent | Acetic acid esters (methyl/ethyl acetate) | May include additional solvents |

| Temperature | 50 - 70 °C | Reaction time 1 - 6 hours |

| Work-up | Acidified ice-water quench, extraction | Organic solvents: diethyl ether, ethyl acetate |

| Yield | Up to 72% (ethyl ester) | Purity ~75% (GC) |

| Purification | Distillation under reduced pressure |

This intermediate is crucial for further functionalization to introduce the piperidinyl and difluoromethyl groups.

Introduction of Piperidin-1-yl and Difluoromethyl Groups

While direct literature on the exact preparation of this compound is limited, relevant synthetic approaches can be inferred from related fluorinated piperidine derivatives and amination reactions:

- Piperidine rings substituted with difluoromethyl groups can be synthesized via nucleophilic substitution or fluorination reactions on piperidine precursors.

- Amination of 4-oxobutanoic acid derivatives with piperidine derivatives is typically performed under basic or catalytic conditions.

- Bases such as sodium hydroxide, potassium carbonate, or organic bases are used to facilitate nucleophilic substitution.

- Solvents include methanol, ethanol, isopropanol, tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures thereof.

- Reaction temperatures range from ambient (20 °C) to moderate heating (up to 100 °C), with reaction times from minutes to several hours depending on the step.

Catalysts such as palladium complexes may be employed if cross-coupling or more complex functionalization is required.

Example Preparation of Related Difluorinated Keto Acids

A closely related compound, 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, has been synthesized via Friedel-Crafts acylation using aluminum chloride as a catalyst:

| Scale | Reagents & Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Laboratory | Difluorobenzene + succinic anhydride, AlCl3 in DCM, 20-30 °C, 4 h | 80% | 97.4% | Reaction monitored by TLC, work-up with HCl and brine washes, crystallization for purification |

| Small scale | Difluorobenzene + succinic anhydride, AlCl3 in DCM, reflux 45 °C, 3 h | 65% | N/A | Inert atmosphere, column chromatography purification |

| Large scale | 1 kg difluorobenzene + 0.95 kg succinic anhydride, AlCl3 in DCM, 0-40 °C | 1.35 kg isolated | 99% | Controlled addition of AlCl3, temperature ramping, extraction, drying, and recrystallization |

This method demonstrates the effective introduction of fluorinated aromatic groups onto keto acid frameworks, which can be adapted for the difluoromethyl-piperidine system with appropriate modifications.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Preparation of 4,4-difluoro-3-oxo-butanoic acid esters | Compound (II) + acetic acid ester (III), sodium methoxide | 50-70 °C | 1-6 hours | ~72 | Extraction, distillation for purification |

| Amination with difluoromethyl-piperidine | Piperidine derivative, base (NaOH, K2CO3), solvent (MeOH, THF) | 20-100 °C | Minutes to hours | N/A | May require catalyst, solvent dependent |

| Friedel-Crafts acylation (related) | Difluorobenzene + succinic anhydride, AlCl3, DCM | 0-40 °C (scale-dependent) | 3-4 hours | 65-80 | Work-up with acid, brine, recrystallization |

Research Findings and Considerations

- The preparation of difluorinated keto acid esters is well-established with moderate to good yields and scalable conditions.

- The choice of base, solvent, and temperature critically affects yield and purity.

- The introduction of the piperidin-1-yl substituent bearing a difluoromethyl group requires careful control of reaction conditions to avoid side reactions and decomposition.

- Purification steps typically involve acid-base extractions, solvent washes, and crystallization or distillation under reduced pressure.

- The availability of starting materials such as acetic acid esters and piperidine derivatives facilitates the synthesis.

- Reaction times and temperatures vary with scale and desired purity, with larger scale reactions requiring careful temperature control and inert atmosphere to maintain product quality.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid?

- Methodology : The compound is typically synthesized via coupling reactions between difluoromethyl-piperidine derivatives and 4-oxobutanoic acid precursors. Key steps include:

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the piperidine moiety to the oxobutanoic acid backbone.

- Solvent optimization : Ethanol or acetic acid is often used to improve reaction efficiency, as noted in analogous syntheses of 4-oxobutanoic acid derivatives .

- Purification : Flash chromatography or recrystallization ensures high purity (>95%), critical for reproducible biological assays .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Analytical techniques :

- HPLC : To confirm purity (>95%) and detect trace impurities .

- NMR spectroscopy : 1H and 13C NMR are used to verify the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF2H) and the piperidine-oxobutanoic acid linkage .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C10H14F2N2O3) .

Q. What biological targets are associated with this compound?

- Enzyme inhibition : Structural analogs of 4-oxobutanoic acid derivatives target enzymes like KYN-3-hydroxylase (IC50 ~12.5 µM) or cancer-related kinases .

- Neuroprotective activity : The difluoromethyl group may enhance blood-brain barrier penetration, as seen in fluorinated neuroprotective agents .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Strategies :

- Temperature control : Reactions conducted at 0–5°C reduce unwanted byproducts like ester hydrolysis intermediates .

- Catalyst selection : Lewis acids (e.g., ZnCl2) improve regioselectivity during piperidine functionalization .

- In-line monitoring : Use of FTIR or LC-MS to track reaction progress and terminate at optimal conversion .

Q. How should discrepancies in reported biological activity be addressed?

- Root causes : Variability in assay conditions (e.g., pH, enzyme isoforms) or compound purity (e.g., residual solvents affecting IC50 measurements) .

- Resolution steps :

- Standardize bioassays : Use uniform protocols (e.g., pH 7.4 buffers, recombinant enzymes) .

- Cross-validate purity : Compare HPLC data across studies to rule out impurity-driven effects .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

- SAR insights :

- Piperidine substitution : Bulky groups at the 3-position (e.g., difluoromethyl) improve metabolic stability compared to hydrogen or methyl groups .

- Oxobutanoic acid modifications : Esterification of the carboxylic acid group (e.g., methyl ester prodrugs) enhances oral bioavailability .

Q. What in vivo models are suitable for studying this compound’s efficacy?

- Models :

- Rodent neuroprotection assays : Evaluate cognitive function in models of Alzheimer’s disease, leveraging the compound’s fluorinated structure for CNS penetration .

- Xenograft tumor models : Assess anticancer activity via oral or intravenous administration, with pharmacokinetic sampling to measure half-life .

Methodological Considerations

Q. How can computational tools aid in understanding this compound’s mechanism?

- Docking studies : Predict binding modes to enzymes like KYN-3-hydroxylase using software (e.g., AutoDock Vina) .

- MD simulations : Analyze stability of the piperidine-oxobutanoic acid conformation in aqueous environments .

Q. What safety protocols are critical during handling?

- Lab practices :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- PPE : Nitrile gloves and safety goggles, as recommended for structurally related piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.